molecular formula C15H31NO B5208844 6-(cycloheptylamino)-2-methyl-2-heptanol

6-(cycloheptylamino)-2-methyl-2-heptanol

Cat. No.: B5208844
M. Wt: 241.41 g/mol
InChI Key: ROHUHIWEOOVMEQ-UHFFFAOYSA-N
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Description

The compound 6-(cycloheptylamino)-2-methyl-2-heptanol (proposed IUPAC name) is a substituted heptanol derivative featuring a cycloheptylamino group at the 6-position and a methyl group at the 2-position. For instance, 2-heptanol, 6-amino-2-methyl-, (6S) (CAS 165962-55-0), shares a similar backbone with an amino substituent instead of a cycloheptylamino group . Its molecular formula is C₈H₁₉NO, with a molar mass of 145.24 g/mol .

Properties

IUPAC Name

6-(cycloheptylamino)-2-methylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO/c1-13(9-8-12-15(2,3)17)16-14-10-6-4-5-7-11-14/h13-14,16-17H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHUHIWEOOVMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Analogs

Table 1: Key Physicochemical and Commercial Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Henry’s Law Constant (KH) Commercial Availability
6-(Cycloheptylamino)-2-methyl-2-heptanol* Not available C₁₄H₂₉NO 227.39 (estimated) Not reported Not listed
6-Amino-2-methyl-2-heptanol 165962-55-0 C₈H₁₉NO 145.24 Not reported Limited suppliers
6-Methyl-2-heptanol 4730-22-7 C₈H₁₈O 130.23 3.3×10⁻¹ (estimated) Available (TCI Chemicals)
5-Methyl-2-heptanol 54630-50-1 C₈H₁₈O 130.23 3.3×10⁻¹ Not reported
2-Methyl-3-heptanol 18720-62-2 C₈H₁₈O 130.23 3.8×10⁻¹ Not reported

Note: Data for this compound are theoretical due to lack of direct evidence.

Key Observations:

Functional Group Influence: The cycloheptylamino group in the target compound introduces significant steric hindrance and lipophilicity compared to simpler amino or hydroxyl groups in analogs like 6-amino-2-methyl-2-heptanol or 6-methyl-2-heptanol. This could enhance blood-brain barrier permeability, as observed in cycloheptyl-containing GABAB PAMs . Henry’s Law Constants: For 6-methyl-2-heptanol and analogs, KH values (~3.3×10⁻¹) suggest moderate volatility, likely reduced in the target compound due to the cycloheptylamino group .

Pharmacological and Industrial Relevance

Key Insights:
  • Amino vs. Cycloheptylamino Groups: Amino-substituted heptanols (e.g., 6-amino-2-methyl-2-heptanol) may serve as precursors for bioactive molecules, while the cycloheptylamino group in the target compound could mimic the pharmacological advantages of KK-92A, such as enhanced receptor selectivity .
  • Industrial Presence: 2-Methyl-2-heptanol is a minor byproduct in industrial distillation processes, highlighting the need for precise synthesis to isolate structurally complex derivatives like the target compound .

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